REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:6])[CH:3](C)[OH:4].[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=O)=[CH:10][CH:9]=1.O.O=S(Cl)Cl.[CH2:22](Cl)Cl>C(OCC)C>[F:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]2[O:4][CH2:3][C:2]([CH3:6])([CH3:22])[N:1]=2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
33.64 g
|
Type
|
reactant
|
Smiles
|
NC(C(O)C)C
|
Name
|
|
Quantity
|
22.35 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for about 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with two portions of 10% HCl, one portion of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded a colorless solid which
|
Type
|
ADDITION
|
Details
|
was added dropwise over about 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added while the solution
|
Type
|
STIRRING
|
Details
|
was stirred rapidly
|
Type
|
CUSTOM
|
Details
|
During this procedure, a colorless precipitate was produced
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with three 250 mL portions of diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in 300 mL of 3N KOH
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OCC(N1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |